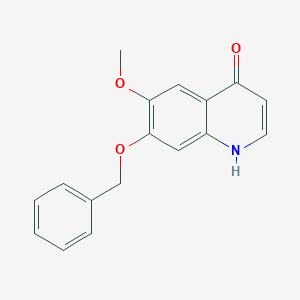

7-(Benzyloxy)-6-methoxyquinolin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRDTRDGXMHOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 7 Benzyloxy 6 Methoxyquinolin 4 Ol

Established Synthetic Routes to 7-(Benzyloxy)-6-methoxyquinolin-4-ol

The construction of the this compound molecule is often achieved through multi-step sequences that build the quinoline (B57606) core from appropriately substituted aniline (B41778) or aminophenone precursors.

Utilization of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone Precursors

A key strategy for synthesizing polysubstituted quinolin-4-ols involves the cyclization of 2-aminoaryl ketone derivatives. For the target molecule, the precursor 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone provides the necessary carbon skeleton and substitution pattern. This approach is conceptually related to the Camps cyclization, where an N-acyl-o-aminoacetophenone undergoes base-catalyzed intramolecular condensation to form the quinolin-4-one ring.

In a plausible pathway, the 2-aminoacetophenone (B1585202) precursor can be reacted with a source for the remaining two carbon atoms of the quinoline ring, such as a formic acid derivative or an orthoformate, followed by cyclization. Alternatively, direct intramolecular cyclization can be induced under specific conditions. For instance, heating 2-aminoacetophenone derivatives in the presence of a catalyst can promote the formation of the quinolin-4-ol ring system.

Reaction Conditions and Optimization Strategies for this compound Synthesis

The cyclization of 2-aminoacetophenone precursors is typically sensitive to reaction conditions, which must be carefully optimized to maximize yield and purity.

Catalyst: The choice of catalyst is crucial. Base-catalyzed conditions, using reagents like sodium hydroxide (B78521) or cesium carbonate, can facilitate the intramolecular aldol-type condensation. mdpi.com The strength of the base can influence the regioselectivity of the cyclization if multiple reaction pathways are possible. mdpi.com

Solvent: High-boiling point solvents are often employed to provide the necessary thermal energy for the cyclization to proceed efficiently. Solvents such as diphenyl ether or Dowtherm A are traditionally used in related thermal cyclizations like the Conrad-Limpach and Gould-Jacobs reactions to achieve the high temperatures required, often in the range of 230-250°C. wikipedia.orgnih.gov

Temperature and Reaction Time: Thermal energy is a key driver for the intramolecular cyclization step. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and prevention of side reactions or decomposition. Microwave irradiation has emerged as a modern technique to dramatically reduce reaction times and often improve yields by providing efficient and uniform heating. ablelab.eu

Classical and Modern Methodologies for Quinoline-4-ol Scaffold Construction

Beyond the specific synthesis of this compound, a rich history of chemical reactions has been developed to construct the versatile quinoline-4-ol scaffold.

Gould-Jacobs Cyclization and Related Reactions

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone method for preparing 4-hydroxyquinolines. wikipedia.orgresearchgate.net The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a high-temperature thermal cyclization of the resulting anilinomethylenemalonate intermediate. ablelab.euwikipedia.org The reaction sequence concludes with saponification of the ester group at the 3-position and subsequent decarboxylation to yield the 4-quinolin-ol. wikipedia.org

The reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org High temperatures, often exceeding 250°C, are required for the thermal cyclization step. ablelab.eud-nb.info Microwave heating has been shown to be an effective method for accelerating this step and improving yields. ablelab.eu

Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach Approaches

Several classical named reactions provide versatile pathways to quinoline and quinolin-4-ol derivatives.

| Reaction Name | Precursors | Key Features |

| Friedländer Synthesis | o-Aminoaryl aldehydes or ketones + a compound with an α-methylene group (e.g., another ketone). | An acid- or base-catalyzed condensation followed by cyclodehydration. Valued for its operational simplicity. |

| Pfitzinger Reaction | Isatin (B1672199) + a carbonyl compound. | Proceeds under basic conditions to yield quinoline-4-carboxylic acids, which can be subsequently decarboxylated. |

| Skraup Synthesis | Aniline + glycerol (B35011) + sulfuric acid + an oxidizing agent (e.g., nitrobenzene). | A classic but often vigorous reaction that produces the parent quinoline ring. Ferrous sulfate (B86663) is often added to moderate the reaction. |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compounds. | An acid-catalyzed reaction that is considered a variation of the Skraup synthesis, allowing for the formation of substituted quinolines. |

| Conrad-Limpach Synthesis | Anilines + β-ketoesters. | A two-step process involving the formation of an enamine intermediate, followed by a high-temperature thermal cyclization to form 4-hydroxyquinolines. wikipedia.orgsynarchive.comnih.gov |

These methods, developed in the late 19th and early 20th centuries, remain fundamental in heterocyclic chemistry for their reliability and adaptability in creating a wide array of substituted quinoline structures.

Transition Metal-Catalyzed and Metal-Free Synthetic Innovations

Modern organic synthesis has introduced new, efficient methods for quinoline-4-ol construction that overcome some of the limitations of classical approaches, such as harsh reaction conditions.

Transition Metal-Catalyzed Syntheses: Catalysis by transition metals like palladium, copper, and molybdenum has enabled the development of novel quinolin-4-one syntheses under milder conditions. mdpi.com

Palladium-catalyzed carbonylation reactions utilize carbon monoxide to form the C4-carbonyl group, often starting from 2-iodoanilines and terminal acetylenes. mdpi.com

Copper-catalyzed reactions have been developed for the synthesis of tryptanthrin (B1681603) derivatives from 2-aminoaryl methyl ketones, showcasing the utility of copper in promoting oxidative cyclizations. researchgate.net

Metal-Free Synthetic Innovations: In response to the need for more environmentally friendly and cost-effective methods, several metal-free approaches have been reported.

Decarboxylating Cyclization: A greener method involves the reaction of inexpensive isatoic anhydrides with 1,3-dicarbonyl compounds. The reaction proceeds with the release of CO2, and the only byproducts are water and carbon dioxide. mdpi.com

Acid-Catalyzed Cyclization: The Knorr cyclization of β-keto anilides in acidic media, such as polyphosphoric acid, provides a direct, solvent-free route to quinolin-2-one derivatives, which are tautomers of 2-hydroxyquinolines. mdpi.com

These modern approaches offer significant advantages, including milder reaction conditions, greater functional group tolerance, and improved atom economy, making them valuable tools for the synthesis of complex quinoline-based molecules.

Application of Multicomponent Reactions (MCRs) in Quinoline Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. Several classic MCRs have been historically employed for the synthesis of the quinoline scaffold, which forms the core of this compound.

While a direct MCR synthesis for this compound is not prominently detailed in the reviewed literature, the general applicability of MCRs to quinoline synthesis is well-established. Key MCRs for quinoline synthesis include the Doebner-von Miller reaction, the Povarov reaction, and the Friedländer synthesis. These reactions typically involve the condensation of anilines, carbonyl compounds, and other reactive species to build the heterocyclic quinoline ring system.

The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. This acid-catalyzed reaction proceeds through a series of conjugate additions and cyclization steps to yield substituted quinolines. Similarly, the Povarov reaction is a Diels-Alder type reaction between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. The Friedländer synthesis, another important method, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group.

These MCRs offer a convergent and efficient approach to a wide array of substituted quinolines. The specific substitution pattern of this compound would require appropriately substituted aniline and carbonyl precursors for a hypothetical MCR synthesis.

Table 1: Overview of Selected Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Reactants | General Product |

|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines |

| Povarov | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinolines (oxidizable to Quinolines) |

Chemical Derivatization of this compound

This compound serves as a crucial starting material for the synthesis of various functionalized quinoline derivatives. Its chemical structure, featuring a reactive hydroxyl group at the 4-position, allows for a range of chemical transformations.

Conversion to 4-Chloro-7-benzyloxy-6-methoxyquinoline and its Synthetic Utility

A key transformation of this compound is its conversion to the highly reactive intermediate, 4-chloro-7-benzyloxy-6-methoxyquinoline. This conversion is typically achieved through a chlorination reaction, most commonly employing reagents such as phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The hydroxyl group at the 4-position is replaced by a chlorine atom, which acts as an excellent leaving group in subsequent nucleophilic substitution reactions.

The resulting 4-chloro-7-benzyloxy-6-methoxyquinoline is a valuable synthon for the introduction of various functional groups at the 4-position of the quinoline ring. Its utility is prominently demonstrated in the synthesis of biologically active molecules. For example, this chlorinated intermediate is a key precursor in the synthesis of Vandetanib, an anticancer agent. researchgate.net The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the construction of a diverse library of 4-substituted quinoline derivatives.

The general reaction for the chlorination is as follows:

Reactant: this compound

Reagent: Phosphorus oxychloride (POCl₃)

Product: 4-Chloro-7-benzyloxy-6-methoxyquinoline

This reaction is a critical step as it activates the 4-position for further functionalization.

Generation of Related Quinoline Scaffolds for Further Functionalization

The synthetic utility of 4-chloro-7-benzyloxy-6-methoxyquinoline extends to the generation of a wide array of related quinoline scaffolds. The reactivity of the C4-Cl bond allows for the introduction of diverse substituents, leading to new molecular frameworks with potential applications in medicinal chemistry and materials science.

A primary application is in nucleophilic aromatic substitution (SNAr) reactions. By reacting 4-chloro-7-benzyloxy-6-methoxyquinoline with various primary or secondary amines, a range of N-substituted 4-aminoquinoline (B48711) derivatives can be synthesized. nih.gov This approach is fundamental in drug discovery, where the nature of the substituent at the 4-position can be systematically varied to optimize biological activity.

For example, the reaction with different anilines or benzylamines can lead to compounds with potential antimycobacterial or kinase inhibitory activities. nih.gov This strategy allows for the exploration of the structure-activity relationship (SAR) by modifying the side chain attached to the quinoline core. The versatility of this intermediate makes it a cornerstone in the synthesis of complex and functionally diverse quinoline-based molecules.

Table 2: Examples of Nucleophilic Substitution Reactions with 4-Chloro-7-benzyloxy-6-methoxyquinoline

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Primary/Secondary Amines | 4-Aminoquinoline Derivatives | Kinase Inhibitors, Antimicrobial Agents |

| Alcohols/Phenols | 4-Alkoxy/Aryloxyquinoline Derivatives | Varied Biological Activities |

Pharmacological Spectrum and Therapeutic Applications of 7 Benzyloxy 6 Methoxyquinolin 4 Ol Derivatives

Inhibition of Protein Tyrosine Kinases

Derivatives of the 7-(benzyloxy)-6-methoxyquinolin-4-ol scaffold are potent inhibitors of several key RTKs implicated in oncology. The primary mechanism of action for these compounds involves competitive inhibition at the ATP-binding site of the kinase domain, which blocks downstream signaling cascades essential for cell survival and proliferation. patsnap.com

VEGFR Family Inhibition (VEGFR-1, VEGFR-2, VEGFR-3)

A primary therapeutic action of these quinoline (B57606) derivatives is the potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, a key mediator of angiogenesis. nih.govresearchgate.net By blocking VEGFR-2, these compounds effectively disrupt the formation of new blood vessels required to supply nutrients to tumors. patsnap.com Cabozantinib, a prominent derivative, demonstrates exceptionally high affinity for VEGFR-2, with a half-maximal inhibitory concentration (IC50) of 0.035 nM in cell-free assays. selleckchem.com This potent inhibition extends to other members of the family, including VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4), with IC50 values of 12 nM and 6 nM, respectively. selleckchem.com This broad-spectrum VEGFR blockade contributes significantly to the anti-angiogenic and antitumor effects of these compounds. cabometyxhcp.comresearchgate.net

c-Met (HGFR) Receptor Kinase Modulation

The c-Met (mesenchymal-epithelial transition factor) receptor, also known as hepatocyte growth factor receptor (HGFR), is another principal target. researchgate.netcabometyxhcp.com Aberrant c-Met signaling is linked to tumor growth, invasion, and the development of metastatic disease. nih.gov Derivatives of this compound, such as Cabozantinib and Foretinib, are highly effective c-Met inhibitors. nih.govnih.gov Cabozantinib inhibits c-Met with an IC50 value of 1.3 nM. selleckchem.comnih.gov This inhibition blocks HGF-stimulated c-Met phosphorylation and downstream signaling, thereby impairing invasive tumor growth. nih.gov

Axl Receptor Kinase Inhibition

Axl, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is associated with aggressive tumor phenotypes and the development of therapeutic resistance. cabometyxhcp.comnih.gov Overexpression of Axl can provide an escape pathway for tumors treated with other targeted therapies. nih.gov Cabozantinib potently inhibits Axl with an IC50 of 7 nM. selleckchem.comnih.gov By targeting Axl, these derivatives can overcome resistance mechanisms and suppress metastasis, making them valuable in treating aggressive and refractory cancers. cabometyxhcp.comnih.gov

Other Relevant Kinase Targets (e.g., MST1R, FGFR)

The therapeutic utility of this compound derivatives is enhanced by their activity against a range of other RTKs. These include RON (MST1R), another kinase implicated in tumor progression, which Cabozantinib inhibits with an IC50 of 124 nM. selleckchem.comnih.gov While activity against the Fibroblast Growth Factor Receptor (FGFR) family is comparatively weaker (IC50 for FGFR1 is 5.294 µM), the multi-targeted nature of these compounds contributes to their broad antitumor efficacy. selleckchem.com Other clinically relevant targets inhibited by Cabozantinib include RET, KIT, and TIE-2, which are involved in various aspects of tumorigenesis and malignancy. nih.govresearchgate.netselleckchem.com

| Kinase Target | Cabozantinib IC50 (nM) | Reference |

|---|---|---|

| VEGFR-2 | 0.035 | nih.govselleckchem.com |

| c-Met | 1.3 | selleckchem.comnih.gov |

| KIT | 4.6 | selleckchem.comnih.gov |

| RET | 5.2 | nih.govnih.gov |

| VEGFR-3 (Flt-4) | 6.0 | selleckchem.com |

| Axl | 7.0 | selleckchem.comnih.gov |

| VEGFR-1 (Flt-1) | 12.0 | selleckchem.com |

| FLT3 | 11.3 | selleckchem.comnih.gov |

| TIE-2 | 14.3 | selleckchem.comnih.gov |

| MST1R (RON) | 124 | selleckchem.comnih.gov |

| FGFR1 | 5294 | selleckchem.com |

Antineoplastic and Antiproliferative Activities

The simultaneous inhibition of critical RTK signaling pathways by derivatives of this compound translates into potent antineoplastic and antiproliferative effects across a wide range of cancer types. By disrupting signals that drive cell growth, survival, and invasion, these compounds effectively halt tumor progression.

Induction of Apoptosis in Cancer Cell Lines

A key outcome of the multi-targeted kinase inhibition by these derivatives is the induction of programmed cell death, or apoptosis. patsnap.com In various cancer cell lines, treatment with compounds like Cabozantinib leads to cell cycle arrest and triggers apoptotic pathways. nih.govnih.gov For example, in colorectal cancer cells, Cabozantinib has been shown to upregulate the pro-apoptotic protein PUMA, leading to apoptosis regardless of p53 status. nih.gov Similarly, in oral squamous cell carcinoma cell lines, Cabozantinib treatment increased the expression of apoptotic markers such as cleaved caspase-3 and cleaved-PARP in a dose-dependent manner. researchgate.net Studies in prostate cancer and head and neck squamous cell carcinoma have also demonstrated the ability of Cabozantinib to induce apoptotic cell death. nih.govnih.gov Foretinib, another derivative, has been shown to induce apoptosis in gastric and ovarian cancer cells, often preceded by a G2/M cell cycle arrest. nih.govnih.gov This pro-apoptotic activity is fundamental to the therapeutic efficacy of these compounds in reducing tumor burden. nih.gov

| Cancer Cell Line | Cancer Type | Derivative | Antiproliferative IC50 | Reference |

|---|---|---|---|---|

| Hs746T | Gastric | Cabozantinib | 9.9 nM | selleckchem.com |

| SNU-5 | Gastric | Cabozantinib | 19 nM | selleckchem.com |

| MKN45 | Gastric | Foretinib | 13.4 nM | nih.gov |

| SNU620 | Gastric | Foretinib | 21.9 nM | nih.gov |

| TT | Medullary Thyroid | Cabozantinib | 94 nM | nih.gov |

| 786-O | Renal Cell Carcinoma | Cabozantinib | 10 µM | nih.gov |

| Caki-2 | Renal Cell Carcinoma | Cabozantinib | 14.5 µM | nih.gov |

| H3 | Melanoma Brain Metastasis | Cabozantinib | 33.4 µM | mdpi.com |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. researchgate.net Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor, plays a pivotal role in mediating the cellular signals essential for angiogenesis, including the survival, proliferation, and migration of endothelial cells. researchgate.netnih.gov Consequently, the inhibition of VEGFR-2 has emerged as a key strategy in the development of anti-cancer therapies. researchgate.net

Quinoline and its related heterocyclic structures, such as quinazolines, have been identified as effective inhibitors of protein kinases like VEGFR. ekb.egresearchgate.net For instance, a series of thiosemicarbazone-containing quinazoline (B50416) derivatives have been developed as potential VEGFR-2 inhibitors, demonstrating anti-angiogenic and antiproliferative properties. researchgate.net In a notable study, new quinoline and isatin (B1672199) derivatives were synthesized and shown to strongly inhibit VEGFR-2 kinase activity. nih.gov One particular quinoline derivative demonstrated the ability to prevent the healing and migration of cancer cells in a cell migration assay, highlighting its anti-angiogenic potential. nih.gov Furthermore, some quinoline derivatives have been investigated as dual inhibitors of c-Met and VEGFR-2, showcasing the versatility of this scaffold in targeting multiple pathways involved in tumorigenesis. mdpi.com

Table 1: Examples of Quinoline and Related Derivatives as VEGFR-2 Inhibitors

| Compound Class | Key Findings | Reference |

| Thiosemicarbazone-containing quinazolines | Developed as potential VEGFR-2 inhibitors with anti-angiogenic and antiproliferative potential. | researchgate.net |

| Quinoline and isatin derivatives | Strongly inhibited VEGFR-2 kinase activity; one quinoline derivative prevented cancer cell migration. | nih.gov |

| Cabozantinib (a quinoline derivative) | A potent c-Met/VEGFR-2 dual kinase inhibitor. | mdpi.com |

Disruption of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Quinoline derivatives have shown potential in disrupting these critical processes. ekb.egarabjchem.org The anticancer activity of some quinoline compounds is attributed to their ability to interfere with cell migration. arabjchem.org

One study reported on a novel synthetic quinoline derivative, referred to as f25, which inhibited the migration and invasion of a tongue cancer cell line (CAL-27) to a degree comparable to the chemotherapy agent cisplatin. nih.gov Another research effort demonstrated that a novel quinoline compound, 91b1, exhibited strong anticancer effects by downregulating the expression of Lumican, a gene associated with increased cancer cell migration and invasion. nih.govmdpi.com Downregulation of Lumican was found to suppress cancer cell migration and invasion in vitro. nih.gov These findings underscore the potential of quinoline derivatives to serve as lead compounds for the development of anti-metastatic agents.

Efficacy in Hyperproliferative Disorders

Hyperproliferative disorders, including cancer, are characterized by uncontrolled cell growth. arabjchem.org Quinoline derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines, acting through diverse mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cell proliferation. ekb.egarabjchem.org

The potential of quinoline derivatives has been validated in numerous cancer cell lines, including those from breast, colon, lung, and renal cancers. arabjchem.org For example, a series of quinoline-4-carboxylic acid derivatives showed selective cytotoxicity against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells, with one compound, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, causing an 82.9% reduction in the growth of MCF-7 cells. nih.gov Another study on a novel quinoline derivative, 91b1, showed significant suppression of tumor development in vivo and suppressed cancer cell proliferation in vitro. mdpi.com Furthermore, certain 8-[(2H-tetrazol-5-yl)methoxy]quinoline derivatives have demonstrated inhibitory effects on the growth of MCF-7 human breast cancer cells, with an activity comparable to cisplatin. researchgate.net

Table 2: Antiproliferative Activity of Selected Quinoline Derivatives

| Derivative | Cancer Cell Line | Effect | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cellular growth | nih.gov |

| Quinoline compound 91b1 | Various cancer cell lines | Suppressed cell proliferation and tumor development | mdpi.com |

| 8-[(2H-tetrazol-5-yl)methoxy]quinoline derivatives | MCF-7 (Breast) | Inhibited cell growth, comparable to cisplatin | researchgate.net |

| Bis-quinoline isomers 2a and 2b | HeLa, M14, HT1080, HCT116 (various solid tumors) | Submicromolar IC₅₀ values | mdpi.com |

| Bis-quinoline isomer 2b | MCF-7 (Breast) | Highest potency with an IC₅₀ of 0.3 µM | mdpi.com |

Broader Biological Activities of Quinoline Derivatives

Beyond their applications in oncology, quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anti-inflammatory effects.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

Quinoline derivatives are known for their potent antibacterial and antifungal properties. benthamdirect.comtandfonline.comresearchgate.net A series of newly synthesized quinoline derivatives demonstrated excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comresearchgate.netnih.gov Some of these compounds also showed significant antifungal activity against strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.comresearchgate.netnih.gov

Hybrid molecules incorporating the quinoline scaffold have also been explored. For instance, quinoline-based hydroxyimidazolium hybrids have been evaluated for their activity against a panel of fungal and bacterial pathogens, including mycobacteria. nih.gov Some of these hybrids showed high antifungal activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL. nih.gov Additionally, certain hybrids were potent against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv with MIC values as low as 2 µg/mL and 10 µg/mL, respectively. nih.gov

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

| Derivative Class | Microorganism | MIC Value (µg/mL) | Reference |

| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 3.12 - 50 | tandfonline.comresearchgate.netnih.gov |

| Novel Quinoline Derivatives | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Potentially active | tandfonline.comresearchgate.netnih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | nih.gov |

Antimalarial Potential

The quinoline ring is a cornerstone in the development of antimalarial drugs, with quinine (B1679958) and chloroquine (B1663885) being classic examples. mdpi.com However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Structural optimization of quinoline derivatives is a key strategy to enhance their efficacy and overcome resistance. mdpi.com

Numerous studies have reported the synthesis and evaluation of novel quinoline derivatives with significant antimalarial activity. For example, a series of mono- and di-substituted isocryptolepine analogues were tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2mef) strains of P. falciparum, with 8-bromo-2-chloroisocryptolepine showing IC₅₀ values of 57 nM and 85 nM, respectively. raco.cat Another study on quinoline-8-acrylates reported on their antiplasmodial activity against the P. falciparum 3D7 strain. researchgate.net Furthermore, N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines exhibited potent in vitro activity against P. falciparum with IC₅₀ values in the range of 1–100 nM. nih.gov

Table 4: Antimalarial Activity of Selected Quinoline Derivatives

| Derivative | P. falciparum Strain | IC₅₀ Value | Reference |

| 8-bromo-2-chloroisocryptolepine | 3D7 (sensitive) | 57 nM | raco.cat |

| 8-bromo-2-chloroisocryptolepine | W2mef (resistant) | 85 nM | raco.cat |

| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines | In vitro | 1–100 nM | nih.gov |

| 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione | NF54 (sensitive) | 2.21 µM | raco.cat |

| 3-benzyl-N-(7-chloroquinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amine | D10 (sensitive) | 53 nM | raco.cat |

| 3-benzyl-N-(7-chloroquinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amine | W2 (resistant) | 67 nM | raco.cat |

Anti-inflammatory Effects

Quinoline-based small molecules have been extensively explored as anti-inflammatory agents that target various pharmacological pathways. researchgate.netnih.govingentaconnect.com These derivatives can modulate the activity of enzymes such as Phosphodiesterase 4 (PDE4), Cyclooxygenase (COX), and TNF-α converting enzyme (TACE), as well as ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1). researchgate.netnih.govingentaconnect.com The specific anti-inflammatory activity of a quinoline derivative is often dependent on the nature and position of the substituents on the quinoline ring. researchgate.netnih.gov

For instance, quinoline derivatives bearing a carboxamide moiety have been shown to act as TRPV1 antagonists, while those with a carboxylic acid group can inhibit COX. researchgate.netnih.gov Similarly, quinolines with an aniline (B41778) group at the C-4 position, an aryl group at C-8, and an oxazole (B20620) ring at C-5 have demonstrated PDE4 inhibition. researchgate.netnih.gov Research has also shown that certain quinoline derivatives can reduce the production of pro-inflammatory cytokines. nih.gov The development of these compounds offers a promising avenue for the treatment of both acute and chronic inflammatory diseases. researchgate.netnih.govingentaconnect.com

Antitubercular Properties

The quinoline scaffold is a significant pharmacophore in the development of novel antitubercular agents. Research into 4-anilinoquinolines has identified this class of compounds as promising inhibitors of Mycobacterium tuberculosis (Mtb). Within this scaffold, specific substitutions on the quinoline ring have been shown to be critical for potent antimycobacterial activity.

Key structural features that enhance antitubercular efficacy include the presence of a benzyloxy aniline moiety and dimethoxy substitutions on the quinoline ring, particularly at the 6- and 7-positions. nih.gov The 6,7-dimethoxy quinoline ring, a core element of the this compound structure, has been explicitly identified as important for Mtb inhibition. nih.gov

A focused study on 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives yielded compounds with significant potency against Mtb. nih.gov For instance, the compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine demonstrated a minimum inhibitory concentration (MIC90) value in the range of 0.63-1.25 μM. nih.gov This highlights the potential of the 6,7-dimethoxy substituted quinoline core in the design of effective antitubercular drugs.

The general class of substituted quinolines has been reported as effective antitubercular agents, with derivatives showing promising activity against multidrug-resistant tuberculosis strains. researchgate.net The absence of cross-resistance with existing tuberculosis drugs suggests that these quinoline analogs may operate through a different mechanism of action, making them a valuable area for further research and development in combating drug-resistant TB. researchgate.net

Table 1: Antitubercular Activity of a Key Quinoline Derivative

| Compound | Target/Organism | Activity (MIC90) |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mycobacterium tuberculosis | 0.63-1.25 μM nih.gov |

Neuroprotective Potential

The neuroprotective potential of this compound derivatives is an area that warrants further investigation. While specific studies on the neuroprotective effects of this particular compound and its direct derivatives are not extensively available in the current scientific literature, the broader class of quinoline derivatives has shown promise in the context of neurodegenerative diseases.

Quinoline-based compounds are recognized for a wide range of biological activities, including anti-Alzheimer effects. rsc.org The quinoline scaffold is considered a versatile framework in medicinal chemistry for the development of agents targeting central nervous system disorders. However, detailed research findings specifically elucidating the neuroprotective mechanisms and efficacy of derivatives of this compound are yet to be established. Future research in this area would be beneficial to determine if the structural features of this compound lend themselves to neuroprotective applications.

Mechanisms of Action and Molecular Interactions of 7 Benzyloxy 6 Methoxyquinolin 4 Ol Analogues

Elucidation of Kinase-Targeting Pathways

Quinoline (B57606) and quinazoline (B50416) derivatives are well-established as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. ekb.egmdpi.commdpi.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. mdpi.com

Analogues of 7-(benzyloxy)-6-methoxyquinolin-4-ol, particularly those with a quinazoline core, are recognized as effective tyrosine kinase inhibitors (TKIs). ekb.egmdpi.com These small molecules typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase domain. mdpi.com This competitive inhibition prevents the phosphorylation of tyrosine residues on substrate proteins, thereby interrupting the downstream signaling cascades that are essential for cell growth, proliferation, and survival. ekb.egmdpi.com

Prominent examples of tyrosine kinases targeted by quinazoline derivatives include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ekb.egnih.gov For instance, certain 4-anilinoquinazoline (B1210976) derivatives have demonstrated potent inhibitory effects against both EGFR and VEGFR, highlighting their potential as multi-targeted agents. mdpi.com The inhibition of these pathways can disrupt critical cellular processes that are often hyperactive in cancer cells. ekb.eg

Research on various quinazoline derivatives has demonstrated their efficacy in inhibiting key signaling pathways. For example, some derivatives have been shown to suppress the PI3K/AKT/mTOR pathway, a critical route for cell survival and proliferation. ekb.eg The ability of these compounds to block such fundamental signaling networks underscores their therapeutic potential.

Cancer cells can develop resistance to targeted therapies by co-activating multiple receptor tyrosine kinases (RTKs), thereby creating redundant signaling pathways. frontiersin.org Multi-targeted kinase inhibitors, a class to which many quinazoline derivatives belong, can play a crucial role in overcoming this resistance mechanism. nih.gov By simultaneously blocking several key RTKs, such as EGFR, VEGFR, and MET, these inhibitors can shut down multiple signaling avenues that cancer cells rely on for their growth and survival. nih.govfrontiersin.org

The development of quinazoline-based inhibitors that target multiple RTKs is an active area of research. For instance, novel quinazoline derivatives have been designed to act as dual inhibitors of MET and other RTKs, showing promise in preclinical studies. frontiersin.org This multi-targeting approach is a key strategy to circumvent the complex resistance mechanisms employed by cancer cells.

Cellular Responses to this compound Derivatives

The inhibition of kinase signaling pathways by derivatives of this compound elicits a variety of cellular responses that can contribute to their therapeutic effects. These responses include the modulation of cell proliferation and differentiation, induction of programmed cell death, and influence on cellular migration and invasion.

A primary consequence of kinase inhibition by quinoline and quinazoline derivatives is the suppression of cell proliferation. nih.govnih.gov By blocking the signaling pathways that drive the cell cycle, these compounds can induce cell cycle arrest, preventing cancer cells from dividing uncontrollably. nih.govnih.gov Studies have shown that certain quinazolin-4(3H)-one derivatives can effectively inhibit the growth of various cancer cell lines, including those resistant to standard therapies. nih.gov

The antiproliferative activity of these compounds has been demonstrated across a range of cancer cell types. For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, showed potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR-TKIs. nih.gov Similarly, other quinazoline derivatives have exhibited significant growth-inhibitory effects against breast, colon, and bladder cancer cell lines. nih.gov

The table below summarizes the antiproliferative activity of selected quinazoline derivatives in different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4d | MCF-7 (Breast) | 2.5 | nih.gov |

| 4d | A549 (Lung) | 5.6 | nih.gov |

| 4d | LoVo (Colon) | 6.87 | nih.gov |

| 4d | HepG2 (Liver) | 9 | nih.gov |

| 4f | MCF-7 (Breast) | 5 | nih.gov |

| 4f | LoVo (Colon) | 9.76 | nih.gov |

| 4f | A549 (Lung) | 10.14 | nih.gov |

| 4f | HepG2 (Liver) | 11.7 | nih.gov |

| BIQO-19 | HCC827 (NSCLC) | 0.52 | nih.gov |

| BIQO-19 | PC9 (NSCLC) | 0.48 | nih.gov |

| BIQO-19 | H1975 (NSCLC) | 0.61 | nih.gov |

In addition to halting cell proliferation, quinazoline derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govdaneshyari.com Apoptosis is a critical mechanism for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer. nih.gov By activating apoptotic pathways, these compounds can lead to the selective destruction of malignant cells. nih.gov

The induction of apoptosis by these derivatives is often mediated through the regulation of pro- and anti-apoptotic proteins. For instance, some quinazoline compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This shift in the balance of apoptotic regulators triggers the caspase cascade, leading to the execution of the apoptotic program. nih.govnih.gov

A novel quinazolinone derivative, DQQ, was found to induce apoptosis in human leukemia MOLT-4 cells through a cytochrome c-mediated pathway. nih.gov Furthermore, studies on other quinazoline derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, often in a caspase-dependent manner. nih.govdaneshyari.com

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Quinazoline derivatives have been shown to inhibit these processes, suggesting their potential to prevent the spread of cancer. nih.govfrontiersin.orgresearchgate.net

By targeting kinases involved in cell motility and adhesion, such as those in the EGFR and VEGFR signaling pathways, these compounds can disrupt the cellular machinery required for migration and invasion. ekb.egnih.gov For example, a novel series of quinazoline derivatives demonstrated the ability to inhibit the migration of MGC-803 gastric cancer cells. researchgate.net This inhibition of cell migration is a crucial aspect of the anti-cancer activity of these compounds. nih.gov

Molecular Level Interactions of this compound Analogues

The molecular interactions of analogues of this compound, particularly those with the quinoline and quinazoline core, have been extensively studied, primarily in the context of their activity as kinase inhibitors. These studies, often employing molecular docking and X-ray crystallography, have elucidated the specific interactions between these compounds and their protein targets at the atomic level. The quinoline scaffold has been identified as a versatile nucleus in the development of pharmacologically active molecules.

A significant body of research has focused on the interaction of these analogues with the ATP-binding site of various kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The core quinoline or quinazoline ring system typically orients itself in the hinge region of the kinase's active site. A crucial interaction often observed is the formation of a hydrogen bond between the nitrogen atom at position 1 (N-1) of the quinoline/quinazoline ring and the backbone amide of a methionine residue within the hinge region. nih.gov For instance, in the case of EGFR, this interaction frequently involves Met793. nih.gov

The substituents at various positions on the quinoline ring play a critical role in defining the binding affinity and selectivity of these compounds. Analogues often feature an anilino group at the 4-position, which extends into a hydrophobic pocket within the ATP-binding cleft, thereby enhancing the affinity through hydrophobic interactions. nih.gov

Of particular relevance to this compound are the substitutions at the 6 and 7-positions. The methoxy (B1213986) group at the 6-position and a larger alkoxy group at the 7-position are common features in many potent kinase inhibitors. These substituents typically extend into the solvent-accessible area of the binding site. nih.gov Studies on 6,7-disubstituted 4-anilinoquinazoline derivatives have shown that electron-donating groups at these positions can increase the inhibitory activity. nih.gov Specifically, the 6,7-dimethoxy substitution has been found to be favorable for EGFR inhibition. nih.gov

Furthermore, research indicates that there is a degree of tolerance for bulkier substituents at the 6- and 7-positions of the quinoline core, and in some cases, these can lead to enhanced potency. acs.org This suggests that the benzyloxy group at the 7-position of the parent compound could be accommodated within the binding site and potentially form additional favorable interactions. Molecular modeling studies of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors have provided insights into their binding modes. nih.gov While a water molecule may mediate the interaction between some inhibitors and threonine residues (e.g., Thr830 in EGFR), in other analogues, a cyano group at the 3-position can displace this water molecule and interact directly with the threonine residue. nih.gov

The following table summarizes the inhibitory activities of some 6,7-disubstituted quinazoline and quinoline analogues against EGFR, highlighting the impact of these substitutions on their potency.

| Compound ID | R6 Substituent | R7 Substituent | Target | IC50 (nM) |

| PD 153035 | Methoxy | Methoxy | EGFR | 0.025 |

| 56 | Ethoxy | Ethoxy | EGFR | 0.006 |

This table presents a selection of data for illustrative purposes and is not exhaustive.

The data indicates that small variations in the alkoxy substituents at the 6 and 7-positions can lead to significant changes in inhibitory potency, with the diethoxy derivative showing a higher potency than the dimethoxy analogue. acs.org This underscores the importance of the nature of the substituents at these positions for the molecular interactions with the target protein.

Structure Activity Relationship Sar and Computational Studies of 7 Benzyloxy 6 Methoxyquinolin 4 Ol Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of quinoline (B57606) derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Modifications to the 7-(benzyloxy)-6-methoxyquinolin-4-ol structure can dramatically alter its potency, selectivity, and pharmacokinetic properties. The interplay between different functional groups dictates the molecule's interaction with its biological target. For instance, studies on similar heterocyclic systems have shown that electron-donating or electron-withdrawing groups can significantly affect binding affinity and efficacy. researchgate.net

Rational Design of Quinoline Scaffolds for Enhanced Potency

Rational drug design is a cornerstone for optimizing the therapeutic potential of quinoline-based compounds. nih.gov This approach involves targeted synthetic modifications to enhance interactions with a biological target and improve pharmacokinetic profiles. researchgate.net For example, in the broader class of quinoline derivatives, strategic placement of substituents has been shown to improve receptor selectivity. The quinoline nucleus is a common feature in many approved drugs, and its derivatives have been explored for a wide range of activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

Research on related quinazoline (B50416) scaffolds, which share a similar bicyclic core, has demonstrated that substitutions at the 6- and 7-positions are critical for activity, particularly in kinase inhibitors. mdpi.com The introduction of bulky groups, such as morpholinoalkoxy substituents, can alter the binding mode compared to parent compounds, potentially leading to increased potency. mdpi.com Similarly, the aniline (B41778) moiety at position 4 of the quinazoline core is often considered essential for affinity towards ATP-binding pockets in kinases. nih.gov These principles of rational design, focused on optimizing target engagement through specific substitutions, are directly applicable to the development of novel this compound analogues.

Positional Effects of Benzyloxy and Methoxy (B1213986) Groups on Activity

The specific placement of the benzyloxy and methoxy groups at the C7 and C6 positions, respectively, is a key determinant of the biological activity of the parent compound. The electronic and steric properties of these groups in these positions define a specific pharmacophore. Studies on various quinoline and quinazoline derivatives highlight the sensitivity of biological activity to the positioning of such alkoxy substituents.

For instance, in one study on quinoline-substituted coumarins, a methoxy group at the 7-position resulted in dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In another series of chalcone-quinoline hybrids, compounds featuring 3,4,5-trimethoxy groups on a phenyl ring demonstrated excellent inhibitory potency against various cancer cell lines. biointerfaceresearch.com Conversely, research on certain quinoline-based EGFR/HER-2 dual inhibitors showed that introducing a methoxy group at the C6 position led to a significant decrease in antiproliferative activity, suggesting that for that specific target, an unsubstituted ring was preferred. This highlights that the effect of a substituent is highly context- and target-dependent. The benzyloxy group, being larger, can influence activity through steric interactions and potential π-π stacking, which can be crucial for binding to some protein targets. nih.gov

The following table summarizes findings on how substituent modifications at positions analogous to C6 and C7 on quinoline/quinazoline scaffolds affect biological activity in different contexts.

| Scaffold | Position | Substituent | Observed Effect on Activity | Target/Activity Class | Reference |

|---|---|---|---|---|---|

| Quinoline-based EGFR/HER-2 Inhibitor | C6 | Methoxy (-OCH3) | Significant decrease in antiproliferative activity. | Anticancer (EGFR/HER-2) | |

| Coumarin-Quinoline Hybrid | C7 | Methoxy (-OCH3) | Conferred dual inhibitory activity. | Cholinesterase Inhibition | nih.gov |

| Quinazoline | C6/C7 | Dimorpholinoalkoxy | Shifted binding mode, increased potency. | Anticancer (Kinase Inhibition) | mdpi.com |

| Quinoline | C7 | Chloro (-Cl) | Effective against multi-drug resistant tuberculosis. | Antimicrobial | nih.gov |

| Quinoline | - | Benzyloxy | Associated with antibacterial activity. | Antimicrobial | nih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinoline analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are developed to provide insights into the structural requirements for enhanced potency. mdpi.com

These models are built using a training set of compounds with known activities. mdpi.com The resulting 3D contour maps highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological response. For example, a CoMFA contour map might show that a bulky, electropositive group is favored at a specific position for increased activity, while an electronegative group is detrimental. nih.gov These models have proven to be reliable in predicting the activity of new, untested quinoline derivatives, thereby guiding the design of more potent compounds. mdpi.com

The table below shows typical statistical parameters used to validate the robustness of QSAR models, drawn from a study on quinazoline-4(3H)-one analogs. nih.gov

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | pred_R² (External Validation) | Significance |

|---|---|---|---|---|

| CoMFA | 0.855 | 0.570 | 0.657 | Indicates a good correlation between predicted and experimental activity and robust predictive power. |

| CoMSIA | 0.895 | 0.599 | 0.681 | Suggests a highly predictive model incorporating multiple molecular fields (steric, electrostatic, etc.). |

Ligand-Protein Docking and Molecular Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For analogues of this compound, docking studies can elucidate the specific binding mode within the active site of a receptor, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity. researchgate.net For instance, docking studies on quinazoline-based inhibitors targeting the EGFR kinase domain have identified crucial hydrogen bonds between the quinazoline nitrogen atoms and methionine residues in the ATP binding site. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, assessing the thermodynamic stability of the complex and helping to refine the understanding of the binding mechanism. These simulations are crucial for validating the docking poses and ensuring that the predicted interactions are maintained in a more realistic, solvated environment. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. nih.govmdpi.com Once a pharmacophore model is developed and validated based on a set of known active molecules, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. nih.govnih.gov

This process, known as virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds. nih.gov For quinoline derivatives, pharmacophore-based virtual screening has successfully identified novel inhibitors for various targets. nih.gov The hits obtained from virtual screening are then typically subjected to further evaluation, including molecular docking and in vitro testing, to confirm their activity and prioritize them for further development. nih.govnih.gov This approach accelerates the discovery of new lead compounds by efficiently filtering vast chemical libraries to a manageable number of promising candidates. youtube.com

Advanced Research and Future Directions for 7 Benzyloxy 6 Methoxyquinolin 4 Ol in Chemical Biology

Development of Novel Therapeutic Agents Based on the Quinoline (B57606) Scaffold

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. ekb.eg This has made it a focal point for the development of new therapeutic agents across multiple disease categories. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects. orientjchem.orgorientjchem.org

In the realm of oncology, numerous quinoline-based drugs have been developed and are either in clinical use or undergoing clinical trials. researchgate.net These agents employ diverse mechanisms of action, such as inhibiting protein kinases, disrupting tubulin polymerization, and interfering with DNA repair pathways. ekb.egarabjchem.org The synthetic versatility of the quinoline nucleus allows for fine-tuning of its structure to optimize potency and selectivity for specific cancer targets. nih.gov

Beyond cancer, the quinoline core is fundamental to some of the most important antimalarial drugs, such as chloroquine (B1663885) and mefloquine. nih.gov Research continues in this area to combat the emergence of drug-resistant malaria strains. Furthermore, quinoline derivatives are being investigated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases, where they may act by inhibiting enzymes such as acetylcholinesterase (AChE) or targeting metal ion dysregulation. walshmedicalmedia.comnih.gov The broad spectrum of activity has also led to the exploration of quinolines as antibacterial and antifungal agents. nih.govnih.gov

| Therapeutic Area | Examples of Quinoline-Based Drugs/Candidates | Primary Mechanism of Action |

| Oncology | Bosutinib, Lenvatinib, Neratinib | Kinase Inhibition |

| Camptothecin, Topotecan, Irinotecan | Topoisomerase I Inhibition | |

| Antimalarial | Chloroquine, Mefloquine, Quinine (B1679958) | Interference with heme polymerization |

| Antibacterial | Bedaquiline | Inhibition of mycobacterial ATP synthase |

| Neurodegenerative | (Investigational) | Acetylcholinesterase (AChE) Inhibition, Metal Chelation |

Strategies for Overcoming Drug Resistance in Cancer Therapy

A significant hurdle in cancer treatment is the development of multidrug resistance (MDR), which renders many chemotherapeutic agents ineffective. The quinoline scaffold has emerged as a promising platform for designing novel compounds that can overcome or circumvent these resistance mechanisms. nih.gov One of the primary drivers of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell. mdpi.com

Researchers have synthesized quinoline derivatives specifically designed to inhibit the function of P-gp. For instance, a novel quinoline compound, designated 160a, was shown to reverse MDR in cancer cells by inhibiting P-gp-mediated drug efflux. This compound acted synergistically with the chemotherapeutic drug doxorubicin (B1662922), enhancing its cytotoxic effects on doxorubicin-resistant cancer cells. mdpi.com Other strategies involve creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multi-target drugs that can act through different pathways, thereby reducing the likelihood of resistance. rsc.org Modifications to the quinoline structure can also lead to compounds that are not recognized by efflux pumps or that have alternative mechanisms of action, such as inducing apoptosis or arresting the cell cycle in resistant cell lines. arabjchem.org

Combinatorial Approaches with Other Therapeutic Modalities

The complexity of diseases like cancer often necessitates combination therapy to achieve better outcomes. Quinoline-based agents are being explored in various combinatorial approaches, where they are used alongside other therapeutic modalities to enhance efficacy and overcome resistance. mdpi.com

One strategy involves the use of quinoline derivatives as chemosensitizers. For example, by inhibiting MDR-related proteins like P-glycoprotein, certain quinoline compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs. mdpi.com Studies have demonstrated a synergistic effect when a quinoline-based P-gp inhibitor was combined with doxorubicin, significantly suppressing the growth of resistant cancer cells compared to treatment with doxorubicin alone. mdpi.com

Another approach is the creation of hybrid molecules that incorporate a quinoline moiety with another pharmacologically active scaffold. Quinoline–chalcone hybrids, for instance, have been developed as multi-target anticancer agents. These hybrids have shown the ability to inhibit tubulin polymerization, act as kinase inhibitors, and induce apoptosis, sometimes with synergistic effects against multi-drug-resistant cancer cells. rsc.org In the field of infectious diseases, combinatorial screening of novel quinoline derivatives with existing antibiotics has shown a significant reduction in the minimum inhibitory concentration (MIC) needed to suppress bacterial growth, indicating a potent synergistic interaction. nih.gov

Exploration of Additional Pharmacological Targets and Disease Indications

Research into the quinoline scaffold is continuously uncovering new pharmacological targets and potential therapeutic applications. The structural versatility of quinoline allows it to be adapted to interact with a wide array of biological molecules. nih.gov

New Targets in Oncology: While kinases and topoisomerases are well-established targets, newer research is exploring other avenues. Quinoline derivatives are being investigated as inhibitors of:

c-Met, EGFR, and VEGFR: These are receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis. nih.gov

PI3K/mTOR pathway: Imidazo[4,5-c]quinoline derivatives have shown activity as inhibitors of this key signaling pathway in cancer. nih.gov

Tubulin Polymerization: Certain quinoline-chalcone hybrids target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell death. rsc.org

Neurodegenerative Diseases: The role of quinoline derivatives in neurodegenerative diseases is an expanding field. Beyond AChE inhibition, they are being designed as multifunctional ligands. nih.gov

Monoamine Oxidase (MAO) Inhibition: 8-Hydroxyquinoline derivatives have been identified as inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. nih.gov

Metal Chelation: Compounds based on the quinoline scaffold are being developed as fluorescent probes and therapeutic agents to interact with metal ions like zinc and copper, whose dysregulation is linked to Alzheimer's disease. nih.govacs.org

Infectious Diseases: The success of quinolones in treating bacterial infections has spurred research into new derivatives to combat resistant strains. Novel quinoline compounds are being developed with dual-target mechanisms, potentially inhibiting both bacterial LptA and Topoisomerase IV proteins, giving them a broad spectrum of activity. nih.gov

Innovations in Green Chemistry for Quinoline Synthesis

The synthesis of quinolines has traditionally relied on classic named reactions like the Skraup, Friedländer, and Doebner–von Miller syntheses. However, these methods often require harsh conditions, toxic reagents, and long reaction times, which are not environmentally sustainable. researchgate.netresearchgate.net In recent years, there has been a significant push towards developing green and eco-friendly methodologies for quinoline synthesis. tandfonline.comijpsjournal.com

Innovations in this area include:

Use of Nanocatalysts: Nanoparticle-based catalysts, such as those made from Fe3O4 or ZnO, offer high efficiency and can be easily recovered and reused. They can facilitate quinoline synthesis under milder, often solvent-free, conditions. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. This technique has been successfully applied to quinoline synthesis, often using water or other green solvents. tandfonline.commdpi.com

Eco-Friendly Solvents and Catalysts: There is a growing trend of replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. tandfonline.commdpi.com Similarly, harsh acid catalysts are being replaced with more benign options such as p-toluenesulfonic acid or reusable solid acid catalysts like Amberlyst-15. tandfonline.com

Visible-Light-Mediated Reactions: Photocatalysis using visible light offers an environmentally friendly way to drive chemical reactions. This method has been used for the aerobic dehydrogenation of tetrahydroquinolines to produce quinolines, using simple and inexpensive catalysts like titanium dioxide. organic-chemistry.org

These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and atom-economical processes for producing valuable quinoline scaffolds. tandfonline.comorganic-chemistry.org

Translational Research and Preclinical Development

The journey of a promising quinoline derivative from a laboratory discovery to a clinical therapeutic involves rigorous translational research and preclinical development. This phase aims to bridge the gap between basic science and clinical application by evaluating the compound's efficacy, safety, and pharmacokinetic profile.

Preclinical studies for quinoline-based candidates typically involve a multi-step process. Initially, compounds are evaluated in vitro for their activity against specific cell lines (e.g., cancer cells, bacteria) and for their selectivity. arabjchem.orgnih.gov For instance, a novel quinoline compound, 91b1, was first tested against a panel of cancer and non-tumor cell lines to establish its anticancer effect and cytotoxic profile. nih.gov

Compounds that show promise in vitro advance to in vivo testing in animal models. These studies are crucial for assessing the compound's efficacy in a living organism, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. The anticancer activity of compound 91b1, for example, was further evaluated in a xenograft mouse model. nih.gov Similarly, antibacterial quinoline derivatives have been tested in mouse models of C. difficile infection to demonstrate their in vivo efficacy.

The preclinical phase also involves identifying the mechanism of action. For anticancer quinolines, this could involve studying their effects on the cell cycle, apoptosis, or specific signaling pathways like the PI3K/Akt/mTOR pathway. nih.govnih.gov For antibacterial agents, molecular docking studies might be used to predict or confirm their molecular targets, such as bacterial enzymes. nih.gov This comprehensive preclinical evaluation is essential to identify the most promising candidates for progression into human clinical trials. nih.govun.org

常见问题

Basic: What are the standard synthetic routes for 7-(Benzyloxy)-6-methoxyquinolin-4-ol?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions starting from a chlorinated quinoline precursor. For example, 7-(benzyloxy)-4-chloro-6-methoxyquinoline reacts with hydroxyl-containing nucleophiles (e.g., phenols or anilines) under acidic conditions. A reported protocol involves refluxing with 2-fluoro-4-nitroaniline in the presence of concentrated HCl to yield intermediates like 7-(benzyloxy)-N-(2-fluoro-4-nitrophenyl)-6-methoxyquinolin-4-amine . Alternative routes use chlorobenzene as a solvent under reflux conditions to introduce substituents at the 4-position .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in quinoline derivatization?

Methodological Answer:

Regioselectivity is governed by steric hindrance and electronic activation. For instance, the 4-position of the quinoline core is more reactive toward nucleophilic substitution due to electron-withdrawing effects from the adjacent methoxy and benzyloxy groups. Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation involves synthesizing derivatives with varying substituents (e.g., 7-(benzyloxy)-4-(4-fluoro-2-methylindol-5-yloxy)-6-methoxyquinazoline ) and comparing reaction rates via kinetic studies .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% as per commercial standards) using C18 columns and UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR): H NMR (DMSO-d6) confirms substitution patterns: δ 7.35–7.45 (benzyl aromatic protons), δ 4.05 (methoxy singlet), δ 10.2 (hydroxyl proton, exchangeable).

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 297.11 [M+H] (calculated for CHNO) .

Advanced: How can reaction conditions be optimized to improve yields in large-scale syntheses?

Methodological Answer:

Optimization involves:

- Catalyst Screening: Testing alternatives to HCl (e.g., Lewis acids like ZnCl) to enhance reaction efficiency .

- Solvent Selection: Comparing polar aprotic solvents (e.g., DMF) versus chlorobenzene for solubility and reflux stability .

- Temperature Gradients: Using microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Design of Experiments (DoE): Multivariate analysis to identify critical parameters (e.g., molar ratios, stoichiometry) .

Advanced: How do contradictory data on reaction pathways for similar quinoline derivatives arise, and how should they be resolved?

Methodological Answer:

Discrepancies often stem from differences in substituent positioning or solvent effects. For example, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline may exhibit divergent reactivity compared to quinoline analogs due to the additional nitrogen atom. Resolution strategies include:

- Mechanistic Studies: Isotopic labeling (O) to track nucleophilic attack pathways.

- Cross-Validation: Replicating reported protocols (e.g., chlorobenzene vs. acetonitrile reflux) to isolate solvent-dependent outcomes .

- Computational Chemistry: Transition state modeling to compare energy barriers for competing pathways .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage: Keep in sealed containers under dry, inert conditions (argon) to prevent degradation .

Advanced: What strategies mitigate instability of the hydroxyl group during functionalization?

Methodological Answer:

- Protecting Groups: Temporarily convert the hydroxyl to a silyl ether (e.g., TBSCl) or benzyl ether to prevent undesired side reactions.

- Low-Temperature Reactions: Conduct substitutions at 0–5°C to minimize oxidation.

- Inert Atmosphere: Use nitrogen/argon to prevent hydroxyl group oxidation to a ketone .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

It serves as a precursor for anti-cancer agents (e.g., conjugates with thiazolidinone urea) and kinase inhibitors . The quinoline scaffold is modified to enhance binding to ATP pockets in target proteins. Biological assays (e.g., IC determination in colorectal cancer cell lines) validate efficacy .

Advanced: How can computational tools predict the biological activity of derivatives?

Methodological Answer:

- Molecular Docking: Simulate binding to target proteins (e.g., EGFR kinase) using software like AutoDock Vina.

- QSAR Modeling: Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from analogs.

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic profiles early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。